molecular formula C35H53ClN2 B1529175 1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride CAS No. 1157867-61-2

1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride

Cat. No. B1529175
M. Wt: 537.3 g/mol
InChI Key: ODQOSTRWDUNLQB-UHFFFAOYSA-M
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Description

“1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride” is a chemical compound with the CAS Number: 1157867-61-2 . It has a molecular weight of 537.27 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C35H53N2.ClH/c1-9-26 (10-2)30-19-17-20-31 (27 (11-3)12-4)34 (30)36-23-24-37 (25-36)35-32 (28 (13-5)14-6)21-18-22-33 (35)29 (15-7)16-8;/h17-29H,9-16H2,1-8H3;1H/q+1;/p-1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Organometallic Chemistry and Coordination Compounds

The compound 1,3-bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride is significant in organometallic chemistry. Liu et al. (2013) explored its role in creating novel organometallic complexes, specifically in the formation of bis(imino)-N-heterocyclic free carbene and its subsequent reaction to form iridium(I) and chromium(II) complexes (Liu, Wesolek, Danopoulos, & Braunstein, 2013). Similarly, a study by Collado et al. (2013) demonstrated the synthesis of gold(I) chloride and nickel–carbonyl complexes using derivatives of this compound, providing insights into the steric and electronic parameters of bulky N-heterocyclic carbenes (Collado, Balogh, Meiries, Slawin, Falivene, Cavallo, & Nolan, 2013).

Synthesis of Novel Chemical Entities

Grieco, Blacque, and Berke (2015) presented a synthetic route to benzimidazolium salts, including derivatives of the compound , showcasing its versatility in synthesizing annulated polycyclic systems (Grieco, Blacque, & Berke, 2015). The synthesis and characterization of various derivatives, as explored by Özdemir et al. (2014), also underscore its role in creating new molecular salts with distinct properties (Özdemir, Dayan, Yavaşoğlu, & Çetinkaya, 2014).

Catalytic Applications

In the field of catalysis, the compound has been utilized effectively. For instance, Grasa et al. (2002) used it in palladium-mediated Suzuki−Miyaura cross-coupling reactions, highlighting its potential in facilitating complex organic reactions (Grasa, Viciu, Huang, Zhang, Trudell, & Nolan, 2002). Lee and Nolan (2000) also demonstrated its use in efficient cross-coupling reactions with aryl chlorides and bromides (Lee & Nolan, 2000).

Optical and Electronic Properties

The study of the compound's optical and electronic properties is also a significant area of research. Kotov et al. (2018) investigated its derivatives for their photoluminescence measurements, contributing to our understanding of hybrid organic-inorganic materials (Kotov, Ilyukhin, Baranchikov, Ishmetova, Rusinov, & Kozyukhin, 2018).

Medicinal Chemistry and Biological Applications

In medicinal chemistry and biological applications, the derivatives of this compound have been explored. For example, Pellei et al. (2012) synthesized and assessed the cytotoxic properties of N-heterocyclic carbene complexes of silver(I) and copper(I) derived from it, indicating its potential in developing new therapeutic agents (Pellei, Gandin, Marinelli, Marzano, Yousufuddin, Dias, & Santini, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

1,3-bis[2,6-di(pentan-3-yl)phenyl]imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53N2.ClH/c1-9-26(10-2)30-19-17-20-31(27(11-3)12-4)34(30)36-23-24-37(25-36)35-32(28(13-5)14-6)21-18-22-33(35)29(15-7)16-8;/h17-29H,9-16H2,1-8H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQOSTRWDUNLQB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N2C=C[N+](=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride

CAS RN

1157867-61-2
Record name 1157867-61-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
Reactant of Route 2
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
Reactant of Route 3
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
Reactant of Route 4
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
Reactant of Route 5
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
Reactant of Route 6
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride

Citations

For This Compound
1
Citations
K Souther - 2018 - deepblue.lib.umich.edu
Catalyst-transfer polymerization (CTP) is a living, chain-growth method for synthesizing conjugated polymers, which are attractive materials for organic electronics. What separates CTP …
Number of citations: 0 deepblue.lib.umich.edu

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